molecular formula C16H28N4O6 B1584153 (Ac)2-L-Lys-D-Ala-D-Ala CAS No. 24570-39-6

(Ac)2-L-Lys-D-Ala-D-Ala

Cat. No.: B1584153
CAS No.: 24570-39-6
M. Wt: 372.42 g/mol
InChI Key: VIHGYLJIMMKSBR-KWBADKCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Ac)2-L-Lys-D-Ala-D-Ala, also known as Nα,Nε-Diacetyl-Lys-D-Ala-D-Ala, is a synthetic peptide derivative. It is composed of two acetyl groups attached to the amino acid lysine, followed by two alanine residues. This compound is often used as a substrate in biochemical assays, particularly those involving carboxypeptidase enzymes .

Biochemical Analysis

Biochemical Properties

(Ac)2-L-Lys-D-Ala-D-Ala is primarily known for its role as a substrate for penicillin-sensitive D-alanine carboxypeptidase . This enzyme preferentially cleaves the terminal D-alanine residues from sugar-peptide cell wall precursors . The interaction between this compound and D-alanine carboxypeptidase is crucial for understanding the mechanism of action of beta-lactam antibiotics, which target this enzyme to inhibit bacterial cell wall synthesis .

Cellular Effects

The effects of this compound on cells are predominantly observed in bacterial systems. This compound is involved in the peptidoglycan biosynthesis pathway, which is essential for maintaining the structural integrity of bacterial cell walls . By interacting with D-alanine carboxypeptidase, this compound influences cell wall remodeling and stability, impacting cell shape, division, and resistance to osmotic stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of D-alanine carboxypeptidase . This binding inhibits the enzyme’s activity, preventing the cleavage of terminal D-alanine residues from peptidoglycan precursors . This inhibition disrupts the cross-linking of peptidoglycan strands, weakening the bacterial cell wall and making the bacteria more susceptible to osmotic pressure and lysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and activity of this compound can vary over time. Studies have shown that this compound remains stable under standard storage conditions, but its activity may decrease if exposed to prolonged periods of high temperature or light . Long-term effects on cellular function have been observed in in vitro studies, where continuous exposure to this compound leads to gradual weakening of the bacterial cell wall .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can effectively inhibit bacterial growth without causing significant toxicity . At higher doses, it may lead to adverse effects such as disruption of normal gut flora and potential toxicity to host cells . Threshold effects have been observed, where a minimum concentration is required to achieve significant antibacterial activity .

Metabolic Pathways

This compound is involved in the peptidoglycan biosynthesis pathway, interacting with enzymes such as D-alanine carboxypeptidase . This compound is a key intermediate in the formation of cross-linked peptidoglycan strands, which are essential for bacterial cell wall integrity . The metabolic flux through this pathway can be influenced by the availability of this compound and other precursors .

Transport and Distribution

Within bacterial cells, this compound is transported and distributed to the cell wall synthesis machinery . This compound interacts with transporters and binding proteins that facilitate its localization to the site of peptidoglycan synthesis . The distribution of this compound within the cell is crucial for its effective incorporation into the cell wall structure .

Subcellular Localization

This compound is primarily localized in the bacterial cell wall, where it participates in peptidoglycan synthesis . This localization is directed by specific targeting signals and post-translational modifications that ensure its proper incorporation into the cell wall matrix . The activity and function of this compound are closely linked to its subcellular localization, as it needs to be in proximity to the enzymes involved in cell wall synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Ac)2-L-Lys-D-Ala-D-Ala typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino groups of lysine using acetyl groups. The protected lysine is then coupled with D-alanine residues using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained after deprotection and purification steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. After synthesis, the peptide is cleaved from the resin, deprotected, and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: (Ac)2-L-Lys-D-Ala-D-Ala undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Ac)2-L-Lys-D-Ala-D-Ala is widely used in scientific research due to its role as a substrate for carboxypeptidase enzymes. It is used in:

Comparison with Similar Compounds

    (Ac)2-L-Lys-D-Ala: A similar compound with one less alanine residue.

    L-Lys-D-Ala-D-Ala: A non-acetylated version of the compound.

    Nα-Acetyl-L-Lys-D-Ala-D-Ala: A partially acetylated derivative.

Uniqueness: (Ac)2-L-Lys-D-Ala-D-Ala is unique due to its dual acetylation, which provides specific binding properties and stability. This makes it a preferred substrate in enzyme assays compared to its non-acetylated or partially acetylated counterparts .

Properties

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-2,6-diacetamidohexanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O6/c1-9(14(23)19-10(2)16(25)26)18-15(24)13(20-12(4)22)7-5-6-8-17-11(3)21/h9-10,13H,5-8H2,1-4H3,(H,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)/t9-,10-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHGYLJIMMKSBR-BREBYQMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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